molecular formula C9H8ClNO B7846227 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one

6-Chloro-2,3-dihydro-1H-isoquinolin-4-one

Cat. No.: B7846227
M. Wt: 181.62 g/mol
InChI Key: DKNDWIYLYLYHMN-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydro-1H-isoquinolin-4-one is a bicyclic heteroaromatic compound featuring an isoquinolinone core with a chlorine substituent at position 6. The molecule’s structure comprises a partially saturated dihydro ring system fused to a ketone-bearing aromatic ring, making it a versatile intermediate in medicinal chemistry and drug discovery. Notably, its hydrochloride salt (this compound HCl) has been listed by suppliers like CymitQuimica, though current availability is marked as "discontinued" .

Properties

IUPAC Name

6-chloro-2,3-dihydro-1H-isoquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c10-7-2-1-6-4-11-5-9(12)8(6)3-7/h1-3,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNDWIYLYLYHMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Cl)C(=O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-chlorobenzylamine with ethyl acetoacetate under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-chlorobenzylamine and ethyl acetoacetate.

    Reaction Conditions: Acidic medium, often using hydrochloric acid as a catalyst.

    Procedure: The mixture is heated under reflux, leading to the formation of the isoquinoline ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-dihydro-1H-isoquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-chloroisoquinoline-4-one.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-chloro-2,3-dihydro-1H-isoquinolin-4-ol.

    Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products Formed

    Oxidation: 6-Chloroisoquinoline-4-one.

    Reduction: 6-Chloro-2,3-dihydro-1H-isoquinolin-4-ol.

    Substitution: Various substituted isoquinolin-4-one derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,3-dihydro-1H-isoquinolin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Chloro-2,3-dihydro-1H-isoquinolin-4-one with analogs sharing core structural motifs (e.g., isoquinolinone, quinolinone) or functional substitutions (e.g., halogens, methoxy groups).

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Core Structure Substituents/Modifications Synthesis Method Key Properties/Notes References
This compound Isoquinolinone Cl at C6 Not explicitly reported Discontinued; HCl salt available
6-Chloro-3,4-dihydroisoquinolin-1(2H)-one Isoquinolinone Cl at C6, ketone at C1 Not reported Similarity score 0.91 (CAS database)
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one Quinolinone Cl at C2, Me at C6/C7, fused quinoline moiety Microwave-assisted (InCl3 catalyst) Crystal packing via N–H⋯N H-bonds, π-π stacking
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Quinolinone Cl at C7, F at C6, cyclopropyl at N1 Not reported Fluorination enhances metabolic stability
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Isoquinoline OMe at C6/C7, COOEt at C2, Me at N1 Traditional (literature references) Ester group increases lipophilicity

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity Chlorine Position: The target compound’s Cl at C6 (isoquinolinone) contrasts with Cl at C2 in the quinolinone analog (). Fluorine and Cyclopropyl Groups: The 7-chloro-6-fluoroquinolinone () demonstrates how fluorination can enhance metabolic stability, while the cyclopropyl group may restrict conformational flexibility, improving selectivity .

Core Structure Variations Isoquinolinone vs. Quinolinone: The nitrogen position in isoquinolinone (fused at C1–C2) versus quinolinone (fused at C2–C3) influences molecular planarity and hydrogen-bonding capabilities. Quinolinones with fused aromatic systems (e.g., ) exhibit π-π stacking interactions critical for crystallinity .

Synthetic Methodologies Microwave-Assisted Synthesis: The quinolinone derivative in was synthesized using InCl3-catalyzed microwave irradiation (63% yield), a modern approach offering efficiency over traditional methods .

Physicochemical and Solid-State Properties Crystal Packing: The quinolinone analog () forms dimers via N–H⋯N hydrogen bonds and π-π interactions (centroid distance: 3.94 Å), which may enhance solubility or stability compared to the target compound . Lipophilicity: Methoxy- and ester-substituted analogs () exhibit higher lipophilicity than chloro-substituted derivatives, impacting membrane permeability .

Biological Activity

Introduction

6-Chloro-2,3-dihydro-1H-isoquinolin-4-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer, antimicrobial, and neuroprotective properties. It includes data tables, relevant case studies, and detailed research findings.

This compound has a molecular formula of C10_{10}H8_{8}ClN1_{1}O1_{1} and a molecular weight of 195.63 g/mol. The presence of the chloro group significantly influences its reactivity and biological activity.

The compound exhibits its biological effects through various mechanisms:

  • Enzyme Inhibition : It can inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties.
  • Receptor Modulation : The compound interacts with various receptors, potentially influencing signaling pathways related to inflammation and cell survival.

Anticancer Properties

Research has demonstrated that this compound possesses notable anticancer activity.

Case Studies

  • Apoptosis Induction : A study indicated that the compound induces apoptosis in various cancer cell lines by activating caspase pathways. Specifically:
    • Caspase-3 Activation : Leads to cellular apoptosis.
    • Inhibition of NF-kB Pathway : Reduces tumor growth and proliferation .
  • Cell Line Studies : In vitro studies have shown significant cytotoxic effects against breast cancer and leukemia cell lines, with IC50_{50} values ranging from 5 to 15 µM.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties.

Research Findings

  • Broad-Spectrum Activity : The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis .

Neuroprotective Effects

Recent studies suggest that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's.

The proposed mechanism involves:

  • Modulation of Oxidative Stress : Reducing oxidative damage in neuronal cells.
  • Anti-inflammatory Effects : Decreasing inflammatory markers associated with neurodegeneration .

Comparative Analysis with Similar Compounds

Compound NameAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
This compoundYesYesYes
6-Bromo-2,3-dihydro-1H-isoquinolin-4-oneModerateModerateNo
6-Fluoro-2,3-dihydro-1H-isoquinolin-4-oneYesLowYes

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